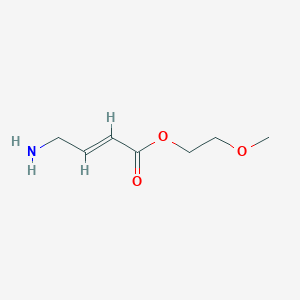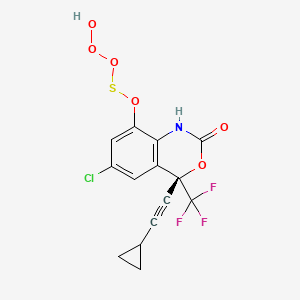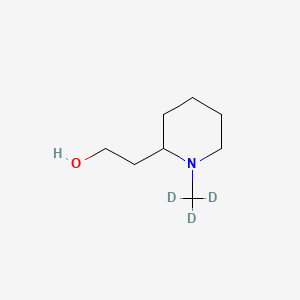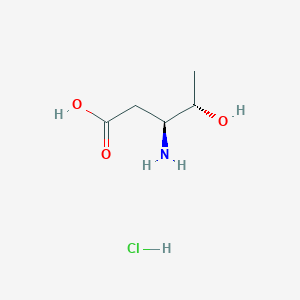
D-Threo-pentonic acid,3-amino-2,3,5-trideoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group and a pentonic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the selective reduction of a suitable precursor, followed by the introduction of the amino group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism of action may vary depending on the context in which the compound is used.
相似化合物的比较
- L-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-
- D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride
Comparison: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the amino group and the specific configuration of the molecule contribute to its distinct properties and usefulness in various scientific fields.
属性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
(3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI 键 |
XFOXVGBKIZQZCB-MMALYQPHSA-N |
手性 SMILES |
C[C@@H]([C@H](CC(=O)O)N)O.Cl |
规范 SMILES |
CC(C(CC(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


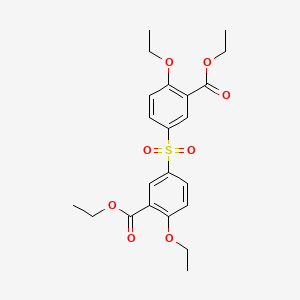
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)


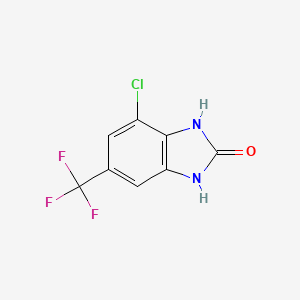
![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)



